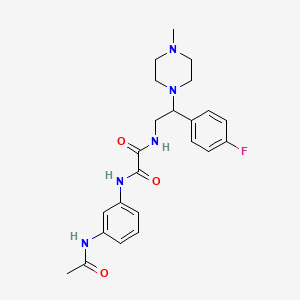
N1-(3-acetamidophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-acetamidophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN5O3 and its molecular weight is 441.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3-acetamidophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and research findings.
Molecular Structure:
- Molecular Formula: C23H28F2N4O3
- Molecular Weight: Approximately 442.5 g/mol
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Acetamidophenyl Intermediate: Acetylation of 3-aminophenol.
- Synthesis of the Piperazine Intermediate: Reaction of 4-fluorobenzaldehyde with 4-methylpiperazine.
- Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the piperazine derivative using oxalyl chloride.
Biological Activity
This compound exhibits a range of biological activities, primarily through its interaction with various molecular targets.
The biological activity of this compound is largely attributed to its ability to modulate specific receptors and enzymes:
- Receptor Interaction: The piperazine moiety is known for its affinity to neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in treating conditions such as cancer or neurodegenerative diseases.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antitumor Activity: Studies have demonstrated the ability of similar oxalamide derivatives to inhibit tumor cell proliferation.
- Neuroprotective Effects: The modulation of neurotransmitter systems suggests potential applications in neuroprotection and treatment of psychiatric disorders.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation of cancer cells | |
| Neuroprotection | Modulates neurotransmitter receptor activity | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study: Antitumor Efficacy
In a recent study, this compound was evaluated for its antitumor properties against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as a therapeutic agent in oncology.
Propiedades
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN5O3/c1-16(30)26-19-4-3-5-20(14-19)27-23(32)22(31)25-15-21(17-6-8-18(24)9-7-17)29-12-10-28(2)11-13-29/h3-9,14,21H,10-13,15H2,1-2H3,(H,25,31)(H,26,30)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLFMDNHJAKIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













